Cyclophostin

Acetylcholinesterase inhibition Structure-activity relationship Phosphate vs. phosphonate

Cyclophostin (CAS 144773-26-2) is a structurally unique bicyclic organophosphate from Streptomyces lavendulae. Generic substitution is indefensible—phosphonate analogs lose 100-1000× potency; monocyclic variants fail to recover activity. With irreversible kinetics (KI=140 nM, k₂=0.7 min⁻¹) and 60-fold species selectivity, it is the essential benchmark for mechanistic enzymology, antimycobacterial CyC analog development, and insecticide target validation. Clean AChE-over-HSL selectivity ensures unambiguous target attribution.

Molecular Formula C8H11O6P
Molecular Weight 234.14 g/mol
CAS No. 144773-26-2
Cat. No. B1669515
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclophostin
CAS144773-26-2
SynonymsCyclophostin; 
Molecular FormulaC8H11O6P
Molecular Weight234.14 g/mol
Structural Identifiers
SMILESCC1=C2C(COC2=O)COP(=O)(O1)OC
InChIInChI=1S/C8H11O6P/c1-5-7-6(3-12-8(7)9)4-13-15(10,11-2)14-5/h6H,3-4H2,1-2H3/t6-,15-/m1/s1
InChIKeyOMPQJMDGDAAXPE-NPMWZIQKSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Cyclophostin (CAS 144773-26-2) for Procurement: Bicyclic Organophosphate AChE Inhibitor with Documented Species-Selective Activity Profile


Cyclophostin (CAS 144773-26-2) is a naturally occurring bicyclic organophosphate isolated from Streptomyces lavendulae (strain NK901093) during a search for natural insecticides [1]. The compound is characterized by a seven-membered cyclic enol-phosphate triester fused to a butyrolactone ring, with chirality centers at both C3a and the phosphorus atom [2]. Cyclophostin acts as an irreversible inhibitor of acetylcholinesterase (AChE) via covalent modification of the active-site serine residue, with reported inhibitory activity spanning from sub-nanomolar to low nanomolar ranges depending on species origin [3]. Its structural uniqueness among organophosphate AChE inhibitors and documented kinetic parameters (KI, k2) make it a reference compound for mechanistic enzymology studies and a validated scaffold for antimycobacterial analog development [4].

Cyclophostin (CAS 144773-26-2) Substitution Risks: Why Bicyclic Phosphate AChE Inhibitors Cannot Be Interchanged Without Activity Loss


Generic substitution among organophosphate AChE inhibitors is scientifically indefensible for cyclophostin due to three intersecting factors. First, even minor structural modifications produce drastic potency losses: replacing the phosphate center with a phosphonate yields bicyclic analogs that are 100- to 1000-fold less potent against human AChE [1]. Second, the bicyclic enol-phosphate architecture is essential for full activity—monocyclic analogs show no recovery of potency, confirming that the fused bicyclic framework is a non-negotiable pharmacophore element [2]. Third, the irreversible covalent inhibition mechanism, characterized by a KI of 140 nM and inactivation rate constant k2 of 0.7 min⁻¹ for human AChE, differs fundamentally from reversible inhibitors and even from other irreversible organophosphates in both binding affinity and reactivity [3]. These structure-activity relationships demonstrate that cyclophostin's activity profile is exquisitely sensitive to molecular architecture; any analog substitution without empirical validation risks complete loss of target engagement.

Cyclophostin (CAS 144773-26-2) Procurement Evidence: Head-to-Head Quantitative Differentiation Against Structural Analogs and In-Class Comparators


Cyclophostin vs. Bicyclic Phosphonate Analogs: 100-1000 Fold Superior AChE Inhibition Potency Documented

Direct head-to-head comparison demonstrates that synthetic (racemic) cyclophostin inhibits human AChE with an IC₅₀ of 45 nM, a binding constant KI of 140 ± 72 nM, and an inactivation rate constant k₂ of 0.7 ± 0.02 min⁻¹ [1]. In contrast, the bicyclic phosphonate analogs (compounds 2a and 2b), which replace the phosphate oxygen with a carbon-phosphorus bond, exhibit between 100-fold and 1000-fold weaker potency [2]. Monocyclic phosphonate analog 4a showed no additional recovery of potency, confirming that the bicyclic enol-phosphate architecture is essential for full inhibitory activity [3].

Acetylcholinesterase inhibition Structure-activity relationship Phosphate vs. phosphonate Irreversible enzyme inhibition

Cyclophostin vs. Cyclipostins: HSL Target Selectivity Differentiation with Quantitative Negative Control Data

Cyclophostin and the cyclipostins share an identical bicyclic enol-phosphate core structure but differ in one critical feature: cyclipostins possess a long-chain lipophilic alcohol esterified at the phosphate, whereas cyclophostin lacks this hydrocarbon tail [1]. Functional testing reveals a stark selectivity divergence: cyclophostin shows no detectable activity against hormone sensitive lipase (HSL), while cyclipostins are potent HSL inhibitors [2]. Specifically, cyclipostin P trans diastereomer inhibits HSL with a KI of 40 nM and inactivation rate constant k₂ of 0.2 min⁻¹, whereas cyclophostin is completely inactive against this enzyme under identical assay conditions [3].

Target selectivity Hormone sensitive lipase Cyclipostin comparison Hydrophobic tail SAR

Cyclophostin Species-Selective AChE Inhibition: 60-Fold Differential Between Human and Insect Enzymes

Cyclophostin exhibits pronounced species-dependent potency against AChE from different organisms, with differential activity spanning approximately 60-fold [1]. Against housefly (CSMA strain) AChE, cyclophostin displays an IC₅₀ of 0.76 nM (7.6 × 10⁻¹⁰ M). Against human AChE, the IC₅₀ is 45 nM under comparable assay conditions [2]. For a second insect species, the IC₅₀ is reported as 1.3 nM [3].

Species selectivity Insect AChE Human AChE Insecticide discovery

Cyclophostin Synthesis Accessibility: Validated 6-Step Total Synthesis Route with 15% Overall Yield

Cyclophostin and its unnatural diastereomer can be prepared via a validated 6-step total synthesis route starting from hydroxymethyl butyrolactone, achieving 15% overall yield [1]. This synthetic accessibility contrasts with many complex natural product AChE inhibitors that require fermentation-based isolation with limited scalability. The synthetic route also enables preparation of the unnatural diastereomer, which was subsequently converted to cyclipostin P via a one-pot dealkylation-alkylation process [2].

Total synthesis Chemical accessibility Synthetic route Scalable preparation

Cyclophostin Irreversible Inhibition Kinetics: KI = 140 nM and k₂ = 0.7 min⁻¹ for Human AChE

Cyclophostin acts as an irreversible inhibitor of human AChE through covalent modification of the active-site serine residue [1]. Detailed kinetic analysis yielded a binding constant KI of 140 ± 72 nM and an inactivation rate constant k₂ of 0.7 ± 0.02 min⁻¹, with no detectable recovery of enzyme activity (k₋₂ = 0) [2]. For comparison, the unnatural diastereomer of cyclophostin (compound 17) exhibits a KI of 210 ± 140 nM and k₂ of 0.9 ± 0.5 min⁻¹, demonstrating that stereochemistry at the phosphorus center modulates both binding affinity and inactivation rate [3].

Irreversible inhibition Enzyme kinetics Covalent inhibitor Mechanism of action

Cyclophostin Scaffold Validated for Antimycobacterial Analog Development: 38 CyC Analog Series with Selective Activity Against M. abscessus

Cyclophostin serves as the validated core scaffold for an expanding series of antimycobacterial compounds (CyC series). Twelve new Cyclophostin and Cyclipostin analogues (CyC₁₉–CyC₃₀) were synthesized, extending the series to 38 CyCs [1]. Several CyCs demonstrated activity against extracellular M. abscessus (CyC₁₇/CyC₁₈β/CyC₂₅/CyC₂₆) with MIC₅₀ values comparable to or better than those of amikacin, and against intramacrophage-residing mycobacteria (CyC₇(α,β)/CyC₈(α,β)) with MIC₅₀ values comparable to or better than imipenem [2]. Importantly, these compounds displayed very low toxicity toward host cells and were only active against mycobacteria, with no activity against Gram-negative bacteria [3].

Antimycobacterial Mycobacterium abscessus Analog development Multitarget inhibitors

Cyclophostin (CAS 144773-26-2) Procurement Applications: Validated Use Cases in Mechanistic Enzymology, Insecticide Discovery, and Antimycobacterial Drug Development


Mechanistic AChE Enzymology: Irreversible Inhibition Kinetics and Covalent Modification Studies

Cyclophostin is optimally suited for detailed mechanistic studies of AChE irreversible inhibition due to its well-characterized kinetic parameters (KI = 140 nM, k₂ = 0.7 min⁻¹, k₋₂ = 0) [1]. Unlike generic organophosphates, cyclophostin offers a defined covalent modification profile with established stereochemical dependence, enabling precise structure-kinetic relationship analysis. The absence of enzyme reactivation makes it a valuable tool for time-resolved inactivation studies and for calibrating activity-based protein profiling workflows targeting serine hydrolases.

Insecticide Target Validation and Species-Selectivity Screening

Cyclophostin's 60-fold differential potency between insect AChE (IC₅₀ = 0.76 nM) and human AChE (IC₅₀ = 45 nM) positions it as a reference compound for insecticide target validation [2]. This species-selectivity window provides a quantitative benchmark for screening novel insecticidal candidates, allowing direct comparison of selectivity margins. The compound's natural product origin from Streptomyces lavendulae also makes it relevant for natural product-inspired agrochemical discovery programs.

Antimycobacterial Lead Optimization and Scaffold Benchmarking

As the parent scaffold for a validated series of 38 CyC analogs with documented activity against Mycobacterium abscessus, cyclophostin serves as the essential benchmark compound for antimycobacterial drug discovery [3]. Procurement enables direct comparison of novel analogs against the reference scaffold, assessment of synthetic fidelity via analytical characterization, and establishment of baseline physicochemical properties for SAR expansion. The demonstrated selectivity of CyC analogs for mycobacteria over Gram-negative bacteria provides a template for target selectivity optimization.

AChE-Selective Probe Development for Serine Hydrolase Profiling

Cyclophostin's complete lack of HSL inhibitory activity distinguishes it from the dual-target cyclipostins and makes it a clean AChE-selective probe [4]. This target selectivity is critical for chemical biology applications requiring unambiguous target attribution, including activity-based protein profiling, competitive ABPP, and target engagement studies. The well-defined irreversible inhibition mechanism further enables covalent probe development and washout-resistant labeling of AChE in complex proteomes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cyclophostin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.